molecular formula C9H15N5O B7191932 N,N,4-trimethyl-6-(1,2-oxazolidin-2-yl)-1,3,5-triazin-2-amine

N,N,4-trimethyl-6-(1,2-oxazolidin-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B7191932
M. Wt: 209.25 g/mol
InChI Key: XVJASCATMYXXSU-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-(1,2-oxazolidin-2-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and an oxazolidine ring, a five-membered ring containing nitrogen and oxygen

Properties

IUPAC Name

N,N,4-trimethyl-6-(1,2-oxazolidin-2-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-7-10-8(13(2)3)12-9(11-7)14-5-4-6-15-14/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJASCATMYXXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N(C)C)N2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-(1,2-oxazolidin-2-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of the Oxazolidine Ring: The oxazolidine ring is introduced by reacting the triazine intermediate with an appropriate oxazolidine derivative. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the ring.

    Methylation: The final step involves the methylation of the triazine-oxazolidine intermediate using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of triazine and oxazolidine intermediates.

    Catalytic Reactions: Use of high-efficiency catalysts to facilitate the formation of the desired compound.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the oxazolidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the triazine ring, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the oxazolidine ring.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Substituted triazine compounds with various functional groups.

Scientific Research Applications

N,N,4-trimethyl-6-(1,2-oxazolidin-2-yl)-1,3,5-triazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-(1,2-oxazolidin-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,3,5-triazin-2-amine: Lacks the oxazolidine ring, making it less versatile.

    4-methyl-6-(1,2-oxazolidin-2-yl)-1,3,5-triazin-2-amine: Similar structure but with fewer methyl groups, affecting its reactivity.

Uniqueness

This detailed overview provides a comprehensive understanding of N,N,4-trimethyl-6-(1,2-oxazolidin-2-yl)-1,3,5-triazin-2-amine, from its synthesis to its applications and unique characteristics

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